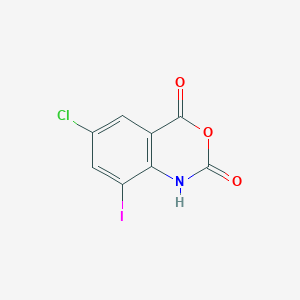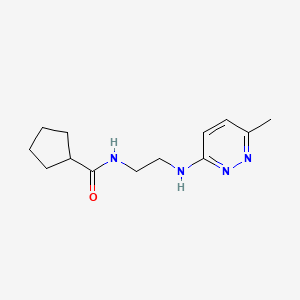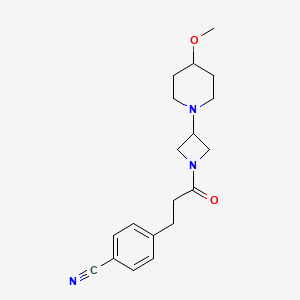
5-Chloro-3-iodoisatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-3-iodoisatoic anhydride is a useful research compound. Its molecular formula is C8H3ClINO3 and its molecular weight is 323.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogenated Compounds in Crystal Engineering
Halogen substituents like chloro and iodo play crucial roles in the crystal structures of related anilines, impacting their polarization and consequently their supramolecular assembly. The distinct size and electronic effects of iodine atoms, compared to other halogens, suggest unique applications in designing materials with specific crystal packing and properties (Dey et al., 2003).
Radioactive Labeling
The use of chloramine-T for the oxidative attachment of radioiodine to various substrates, including iodothyronines, demonstrates the role of halogenated reagents in synthesizing high-specific-activity radioactive compounds for medical and research applications (Nakamura et al., 1977).
Reversible Blocking of Amino Groups
Research on the reversible blocking of amino groups using anhydrides like citraconic anhydride highlights the potential for 5-Chloro-3-iodoisatoic anhydride in protecting functional groups during chemical synthesis, facilitating the production of complex organic molecules (Dixon & Perham, 1968).
Advanced Materials and Nonlinear Optics
Studies on materials like BiO(IO3), which contain lone-pair cations and demonstrate strong second-harmonic generation (SHG), suggest the utility of halogenated anhydrides in synthesizing non-centrosymmetric materials for nonlinear optical applications (Nguyen et al., 2011).
Organic Synthesis and Functionalization
The electrophilic chlorination of arenes and heterocycles using hypervalent iodine reagents underscores the importance of halogenated compounds in organic synthesis, providing a route to selectively modify organic molecules for pharmaceuticals and materials science (Wang et al., 2016).
Properties
IUPAC Name |
6-chloro-8-iodo-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClINO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZLBKNOHPDSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)
![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)
![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)


